![molecular formula C20H16Cl2O5 B3517483 methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3517483.png)
methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Overview
Description
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a dichlorobenzyl group, and an acetate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Dichlorobenzyl Group: The chromen-2-one intermediate is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the dichlorobenzyl group via an etherification reaction.
Esterification: Finally, the resulting compound is esterified with methyl acetate in the presence of an acid catalyst such as sulfuric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
7-[(3,4-Dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl acetate: Similar structure but without the methyl group on the acetate ester.
Uniqueness
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzyl group and chromen-2-one core are particularly important for its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl {7-[(3,4-dichlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the chromen-2-one family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Core Structure : Chromen-2-one
- Substituents : A methyl group, a 3,4-dichlorobenzyl ether, and an acetate moiety
- Molecular Formula : C20H16Cl2O5
- Molecular Weight : 407.2 g/mol
The presence of chlorine atoms in the benzyl group enhances the compound's reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and agricultural sciences .
Biological Activity Overview
Research indicates that compounds within the chromen-2-one class exhibit a range of biological activities:
- Anticancer Activity :
- Antifungal Activity :
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their effects often involve the inhibition of specific enzymes or pathways relevant to cancer cell proliferation or fungal growth. For example, the selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over hCA I has been noted, highlighting potential for targeted therapies .
Comparative Analysis with Other Compounds
To better understand the unique biological activity of this compound, a comparison with other chromen derivatives is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
7-(Benzyl)oxy)-4-methyl-coumarin | Benzyl ether instead of dichlorobenzyl | Lacks halogen substituents |
7-(Chloro)oxy)-4-methyl-coumarin | Chlorine atom at position 7 | Simpler substitution pattern |
8-Iodo-coumarin | Iodine substitution at position 8 | Different halogen with distinct reactivity |
The structural differences significantly influence their biological activities and reactivities .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound:
- Synthesis Methods :
- Efficacy Against Cancer Cell Lines :
- Fungicidal Activity :
Properties
IUPAC Name |
methyl 2-[7-[(3,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O5/c1-11-14-5-4-13(26-10-12-3-6-16(21)17(22)7-12)8-18(14)27-20(24)15(11)9-19(23)25-2/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDUGNDDVNPEJFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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